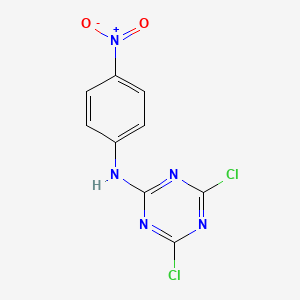![molecular formula C14H13N3O2 B11663236 N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11663236.png)
N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a hydrazide group, and a hydroxyphenyl moiety, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and isonicotinic acid hydrazide. The reaction is carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the hydrazide moiety can be reduced to form corresponding amines.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide
- N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields.
属性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(11-4-6-13(18)7-5-11)16-17-14(19)12-3-2-8-15-9-12/h2-9,18H,1H3,(H,17,19)/b16-10- |
InChI 键 |
VGGKZFNLVXBFTR-YBEGLDIGSA-N |
手性 SMILES |
C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)O |
规范 SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663159.png)
![ethyl 2-({N-[3-(morpholin-4-yl)propyl]glycyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11663162.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11663163.png)
![4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11663171.png)
![3-[(2,5-dimethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11663177.png)
![2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663187.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11663192.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11663196.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663199.png)
![N-(4-{[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11663206.png)
![5-[1-butyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663209.png)
![Dipropan-2-yl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11663216.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylbutanehydrazide](/img/structure/B11663224.png)

